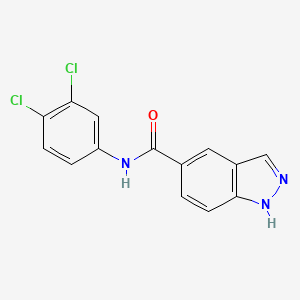

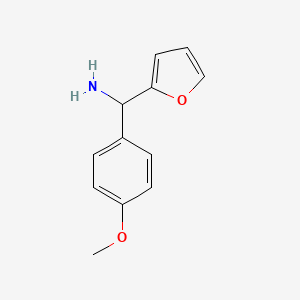

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted carboxamidoethylthio-(4H)-1,2,4-triazoles involves the initial preparation of 3-mercapto-(4H)-1,2,4-triazole from 1-formylthiosemicarbazide. Subsequently, various N-substituted β-chloropropionamides are prepared by reacting substituted amines with β-chloropropionylchloride. These intermediates are then condensed with 3-mercapto-(4H)-1,2,4-triazole in a basic medium to yield the final triazole derivatives. The synthesized compounds are confirmed using IR, H NMR spectra, and elemental analysis .

Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, is synthesized through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This latter intermediate is prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .

Molecular Structure Analysis

The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been determined, which provides insights into the molecular conformation and potential interaction sites for biological activity. The structural analysis is crucial for understanding the compound's antitumor activity and its interaction with cancer cell lines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by condensation and cyclization steps. For instance, the synthesis of the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex involves a three-step synthesis starting from diaminomaleodinitrile. The reactions are monitored and characterized using techniques such as FT-IR, MS, and EA .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined using various analytical techniques. For example, the thermal stability of the nitrogen-rich energetic compound and its sodium complex is measured using differential scanning calorimetry (DSC), revealing decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively. The density and enthalpy of formation are calculated, and the detonation pressure and velocity are predicted using the Kamlet–Jacobs equations. The compound's sensitivity to impact and friction is also assessed, indicating a high level of stability .

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is another example where the reaction conditions are optimized to achieve a high yield of 88%. The product's structure is characterized by 1H NMR and MS, which are essential for confirming the identity and purity of the compound .

作用機序

Safety and Hazards

将来の方向性

Indazole derivatives have been found to possess various biological activities, which has sparked interest among researchers to synthesize a variety of indole derivatives . Therefore, “N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide” and similar compounds could potentially be explored for new therapeutic possibilities in the future.

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCPUPDYBUPHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)